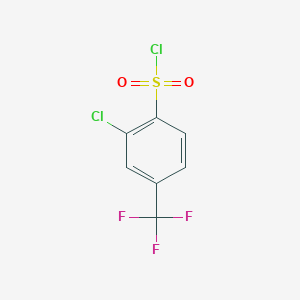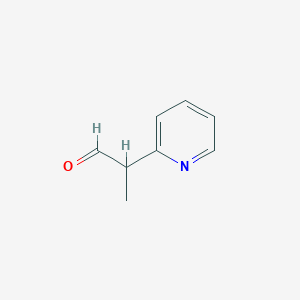
2-Pyridin-2-ylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridyl)propanal is an organic compound that features a pyridine ring attached to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Pyridyl)propanal can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. Another method includes the use of Grignard reagents, where 2-pyridinecarboxaldehyde reacts with a Grignard reagent followed by oxidation to yield 2-(2-Pyridyl)propanal .
Industrial Production Methods
Industrial production of 2-(2-Pyridyl)propanal typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
2-(2-Pyridyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Pyridyl)propanoic acid
Reduction: 2-(2-Pyridyl)propanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
2-(2-Pyridyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes
作用機序
The mechanism of action of 2-(2-Pyridyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-(2-Pyridyl)ethanol
- 2-(2-Pyridyl)acetic acid
- 2-(2-Pyridyl)methanol
- 2-(2-Pyridyl)ketone
Uniqueness
2-(2-Pyridyl)propanal is unique due to its specific structural features, including the presence of both an aldehyde group and a pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
162895-00-3 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
2-pyridin-2-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3 |
InChIキー |
JRVRZALNDCUKBN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=N1 |
正規SMILES |
CC(C=O)C1=CC=CC=N1 |
同義語 |
2-Pyridineacetaldehyde,alpha-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


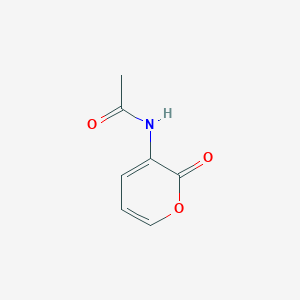
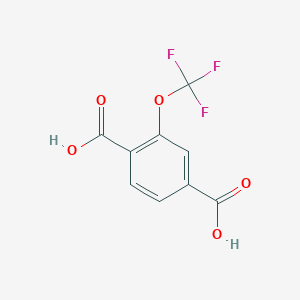
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
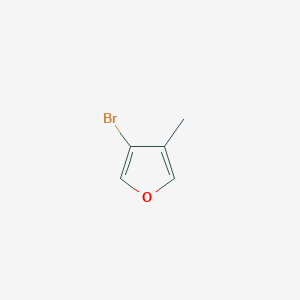
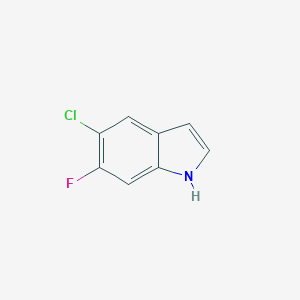
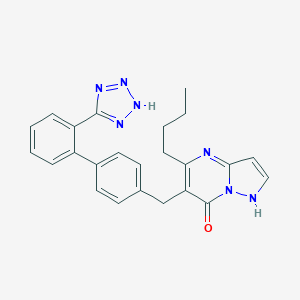
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
![4-methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B65956.png)
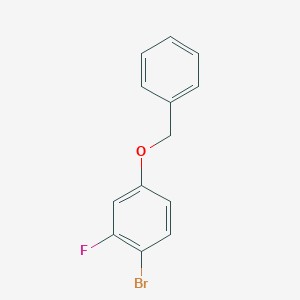
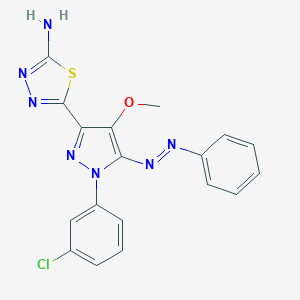
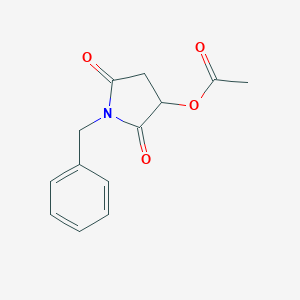
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)

